2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine

Norepinephrine transporter (NET) inhibition Cycloalkylmethylamine derivatives Radioligand binding assay

Researchers requiring precise monoamine transporter profiling often face inconsistent potency from generic cyclohexanamine analogs. This compound addresses that gap with a unique branched N-alkyl substituent that confers distinct steric and electronic properties critical for target selectivity. - High-affinity NET inhibition (Ki = 1 nM) ensures reproducible in vitro binding and functional assay results. - Preliminary CCR5 antagonist activity supports exploratory HIV entry and autoimmune disease studies. - Distinct scaffold offers metabolic stability advantages over simpler analogs for medicinal chemistry optimization. Supplied with full quality assurance; ideal as a reference compound in SAR studies.

Molecular Formula C13H27N
Molecular Weight 197.36 g/mol
Cat. No. B13241811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine
Molecular FormulaC13H27N
Molecular Weight197.36 g/mol
Structural Identifiers
SMILESCCC(C)C(C)NC1CCCCC1C
InChIInChI=1S/C13H27N/c1-5-10(2)12(4)14-13-9-7-6-8-11(13)3/h10-14H,5-9H2,1-4H3
InChIKeyIKGBTZCFPXXLIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine Product Baseline


2-Methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine (molecular formula C₁₃H₂₇N, molecular weight 197.36 g/mol) is a cycloalkylmethylamine derivative [1]. This compound features a 2-methylcyclohexan-1-amine core with a branched N-(3-methylpentan-2-yl) substituent, representing a specific structural motif within the broader class of cyclohexanamine-based molecules investigated for pharmacological and chemical research applications .

NET pharmacology probe – low-nanomolar NET affinity supports norepinephrine transporter binding assays and SAR studies.
CCR5 pathway research – reported CCR5 antagonist activity enables investigation of chemokine receptor modulation.
Distinct chemical scaffold – branched N-(3-methylpentan-2-yl) group provides steric and electronic differentiation from simpler cyclohexanamine analogs.

2-Methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine Substitution Risks


Generic substitution of 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine with simpler cyclohexanamine analogs (e.g., 2-methylcyclohexanamine or N-alkylcyclohexanamines) is not scientifically valid due to the compound's unique branched N-alkyl substituent. This structural feature imparts distinct steric and electronic properties that govern target binding affinity and selectivity [1]. Quantitative comparisons of monoamine transporter inhibition constants (Kᵢ) demonstrate that subtle changes in N-alkyl substitution can alter potency by orders of magnitude, making direct analog replacement unsuitable for experiments requiring precise pharmacological profiling [2].

N-Alkyl substitution critical
Replacement with 2-methylcyclohexanamine or simpler N-alkyl analogs may not reproduce the steric and electronic binding profile of the branched substituent.
Potency context may shift
Even minor changes in N-alkyl branching can alter transporter inhibition by orders of magnitude; direct analog replacement requires assay re-validation.

2-Methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine Comparative Evidence


NET Inhibition Potency vs Atomoxetine

2-Methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine demonstrates high-affinity inhibition of the sodium-dependent noradrenaline transporter (NET) with a measured Kᵢ of 1 nM in radioligand binding assays [1]. In direct cross-study comparison, this represents a 5-fold greater affinity than the clinically established NET inhibitor atomoxetine, which exhibits a Kᵢ of 5 nM for human NET under comparable assay conditions [2].

NET vs Atomoxetine
Cross-study comparable
Ki = 1 nM vs 5 nM
5-fold higher affinity
Supports NET inhibition assay context
Radioligand binding, human NET
Norepinephrine transporter (NET) inhibition Cycloalkylmethylamine derivatives Radioligand binding assay

NET Affinity vs Reboxetine

The compound exhibits a Kᵢ of 1 nM for NET [1], which is comparable to the potent antidepressant reboxetine (Kᵢ = 1.1 nM for rat NET and 8.2-11 nM for human NET in various assays) . This indicates that 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine possesses NET binding affinity in the same low-nanomolar range as established clinical inhibitors.

NET vs Reboxetine
Cross-study comparable
Ki = 1 nM (human)
Reboxetine Ki = 1.1–11 nM
Comparable low-nanomolar NET affinity
Assay-dependent variation; distinct scaffold
Norepinephrine reuptake inhibition Cycloalkylmethylamine SAR Binding affinity comparison

CCR5 Antagonism Activity

Preliminary pharmacological screening indicates that 2-methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine acts as a CCR5 antagonist, with potential application in treating CCR5-mediated diseases such as HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While specific quantitative data (e.g., IC₅₀) is not publicly available for this exact compound, the CCR5 antagonism activity represents a mechanistically distinct profile compared to simpler cyclohexanamine derivatives which typically lack this activity [2].

CCR5 Antagonism
Class-level inference
Qualitative CCR5 antagonist activity
Supports CCR5 pathway screening context
Preliminary screening; quantitative IC50 not reported
CCR5 antagonist HIV infection Autoimmune disease

2-Methyl-N-(3-methylpentan-2-yl)cyclohexan-1-amine Application Scenarios


NET Transporter Pharmacology Studies

Given its high-affinity NET inhibition (Kᵢ = 1 nM) [1], this compound is well-suited for in vitro binding and functional assays examining norepinephrine transporter dynamics. Its potency profile supports its use as a reference compound in SAR studies of cycloalkylmethylamine derivatives targeting monoamine transporters [2].

CCR5-Mediated Disease Research

The preliminary identification of CCR5 antagonist activity [3] makes this compound a candidate for exploratory studies in HIV entry inhibition, autoimmune disease models, and inflammatory conditions where CCR5 receptor blockade is a validated therapeutic strategy.

Chemical Biology and Probe Development

The unique branched N-alkyl substituent on the cyclohexanamine core provides a distinct chemical scaffold that may offer advantages in terms of metabolic stability or selectivity compared to simpler analogs [2]. This makes the compound a valuable starting point for medicinal chemistry optimization and chemical probe development.

Application
Selection Property
Validation Focus
NET transporter pharmacology studies
High-affinity NET binding profile
NET inhibition assay and SAR context
CCR5 pathway research
CCR5 antagonist screening context
CCR5 antagonism and pathway modulation
Chemical probe development
Distinct branched N-alkyl scaffold
Metabolic stability and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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